An In-depth Technical Guide to GalNAc-L96 Free Base for Liver-Targeted Therapies
An In-depth Technical Guide to GalNAc-L96 Free Base for Liver-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylgalactosamine (GalNAc) has emerged as a pivotal ligand for targeted drug delivery to hepatocytes, capitalizing on its high affinity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of these liver cells. This guide provides a comprehensive technical overview of GalNAc-L96 free base, a triantennary GalNAc ligand instrumental in the development of liver-specific small interfering RNA (siRNA) and other nucleic acid-based therapeutics. We will delve into its chemical properties, mechanism of action, synthesis, and the preclinical and clinical data supporting its use. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target effects. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) presents an attractive target due to its high expression levels on hepatocytes and its rapid internalization mechanism.[1] GalNAc-L96 is a synthetically derived triantennary ligand designed to mimic the natural ligands of ASGPR, thereby enabling the efficient and selective delivery of conjugated payloads to the liver.[2][3] This technology has revolutionized the field of RNA interference (RNAi) therapeutics, leading to the development of several clinically approved drugs.[4]
Chemical and Physical Properties
GalNAc-L96 free base is a complex molecule designed for optimal binding to the ASGPR. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | butanedioic acid, 1-[(3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-1-[1,12,19,25-tetraoxo-14,14-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-29-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-16-oxa-13,20,24-triazanonacos-1-yl]-3-pyrrolidinyl] ester | [5] |
| CAS Number | 1159408-61-3 | |
| Molecular Formula | C₁₂₁H₁₇₉N₁₁O₄₅ | |
| Molecular Weight | 2507.76 g/mol | |
| Appearance | White to off-white solid | - |
| Solubility | Sparingly soluble in DMSO and Ethanol | - |
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic efficacy of GalNAc-L96-conjugated molecules hinges on their specific interaction with the ASGPR on hepatocytes. The multivalent presentation of GalNAc residues in the L96 ligand leads to high-avidity binding to the receptor. This binding event triggers clathrin-mediated endocytosis, internalizing the conjugate into the cell within an endosome. As the endosome matures, its internal pH decreases, leading to the dissociation of the GalNAc-L96 conjugate from the ASGPR. The receptor is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its pharmacological effect. For siRNA conjugates, this involves loading into the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Synthesis of GalNAc-L96 Free Base
The synthesis of GalNAc-L96 is a multi-step process involving the assembly of a triantennary scaffold and subsequent conjugation of protected GalNAc monomers. While various synthetic routes have been reported, a "pot-economy" approach has been developed to improve efficiency and reduce waste. The general workflow involves the synthesis of a core amine-containing scaffold, which is then sequentially reacted with activated GalNAc building blocks.
A detailed experimental protocol for a pot-economy synthesis approach is outlined below.
Experimental Protocol: Pot-Economy Synthesis of a Triantennary GalNAc Ligand (Illustrative)
This protocol is a generalized representation based on published methods and should be adapted and optimized for specific laboratory conditions.
-
Scaffold Synthesis (First Pot):
-
React a suitable starting amine with a bifunctional linker (e.g., containing a carboxylic acid and a protected amine) in a one-pot reaction to form the core triantennary scaffold.
-
Reagents may include 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
-
Remove the protecting group (e.g., Boc) using standard conditions (e.g., trifluoroacetic acid - TFA).
-
Evaporate the excess acid to prepare the scaffold for the next step.
-
-
Conjugation and Deprotection (Second Pot):
-
To the deprotected scaffold from the previous step, add a protected GalNAc-acid derivative.
-
Utilize a coupling agent such as HBTU and a base like diisopropylethylamine (DIPEA) to facilitate amide bond formation.
-
After completion of the conjugation, perform a deprotection step to remove the acetyl protecting groups from the GalNAc moieties. This is typically achieved using a base like sodium methoxide in methanol.
-
Neutralize the reaction and proceed to purification.
-
-
Purification:
-
Purify the final GalNAc-L96 free base using flash column chromatography on silica gel.
-
Preclinical and Clinical Data
The utility of GalNAc-L96 and similar ligands is well-documented in numerous preclinical and clinical studies.
Binding Affinity
The high affinity of triantennary GalNAc ligands for the ASGPR is a key driver of their efficacy.
| Ligand | Kᵢ (nM) | Assay Method | Reference(s) |
| GalNAc-L96 conjugated oligonucleotide (H12) | 10.4 | Competitive Binding Assay | - |
| GalNAc-L96 conjugated RNA (R1) | 8.8 | Competitive Binding Assay | - |
| Triantennary GalNAc | ~5 | - | |
| Monovalent GalNAc | ~1,000,000 | - |
In Vivo Efficacy
Subcutaneous administration of GalNAc-siRNA conjugates leads to potent and durable gene silencing in the liver.
| Target Gene | Animal Model | ED₅₀ | Dosing Regimen | % Knockdown | Reference(s) |
| Transthyretin (TTR) | Mouse | ~1 mg/kg | Single subcutaneous dose | >80% at 2.5 mg/kg | - |
| Factor VII | Mouse | ~0.5 mg/kg | Single subcutaneous dose | ~90% at 1 mg/kg | - |
| PCSK9 (Inclisiran) | Human | - | 300 mg subcutaneous dose | ~50% reduction in LDL-C |
Pharmacokinetics
GalNAc-siRNA conjugates exhibit rapid absorption from the subcutaneous space and swift clearance from the plasma due to efficient uptake by the liver.
| Species | Tₘₐₓ (hours) | Plasma Half-life (hours) | Liver Half-life | Reference(s) |
| Rat | 1 - 5.8 | Short | Weeks | |
| Monkey | 1 - 4 | Short | 1-8 weeks | |
| Human | 2 - 8 | Short | 1.5-14 weeks |
Experimental Protocols
ASGPR Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of GalNAc-L96 or its conjugates to the ASGPR.
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled triantennary GalNAc ligand (tracer) in assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of purified, soluble ASGPR ectodomain in assay buffer.
-
Prepare a serial dilution of the unlabeled competitor (GalNAc-L96 free base or conjugate) in assay buffer.
-
-
Assay Setup (384-well plate):
-
Add a fixed concentration of the ASGPR protein to each well (except for no-protein controls).
-
Add the serially diluted competitor to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells. The final concentration of the tracer should be well below the Kd of its interaction with ASGPR.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
In Vivo Gene Silencing in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GalNAc-siRNA conjugate targeting a liver-expressed gene (e.g., Transthyretin - TTR).
-
Animal Handling and Dosing:
-
Use C57BL/6 mice (6-8 weeks old).
-
Prepare the GalNAc-siRNA conjugate in sterile, RNase-free PBS at the desired concentrations.
-
Administer a single subcutaneous injection of the GalNAc-siRNA conjugate or vehicle control (PBS) to the mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 3, 7, 14, and 28 days post-injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., for measuring secreted protein levels).
-
Perfuse the liver with cold PBS and harvest a portion of the liver tissue. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
RNA Extraction and Analysis:
-
Homogenize the frozen liver tissue and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Perform reverse transcription of the RNA to cDNA using a reverse transcriptase kit.
-
Quantify the target mRNA (e.g., TTR) and a housekeeping gene (e.g., GAPDH) levels by quantitative real-time PCR (qPCR) using specific primers and probes.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the percentage of target mRNA knockdown relative to the vehicle-treated control group.
-
Plot the percentage of knockdown versus the dose to generate a dose-response curve and calculate the ED₅₀.
-
Conclusion
GalNAc-L96 free base is a critical enabling technology for the development of liver-targeted therapeutics. Its ability to facilitate highly efficient and specific delivery of siRNAs and other nucleic acid-based drugs to hepatocytes has been demonstrated in numerous preclinical and clinical studies, leading to a new class of medicines for a variety of liver-related diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to harness the power of this targeted delivery platform.
References
- 1. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 2. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fcad.com [fcad.com]
- 4. Pharmacokinetics and Pharmacodynamics of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
